2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate

Description

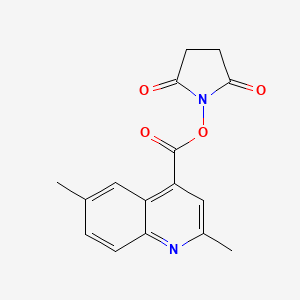

2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate is a synthetic compound featuring a 2,6-dimethylquinoline core linked to a 2,5-dioxopyrrolidinyl ester group. The dioxopyrrolidinyl moiety is a well-known activating group for carboxylic acids, enhancing their reactivity in acylation reactions, particularly in pharmaceutical and bioconjugation applications . The quinoline scaffold introduces aromatic and heterocyclic properties, which may influence solubility, stability, and biological interactions.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2,6-dimethylquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-9-3-4-13-11(7-9)12(8-10(2)17-13)16(21)22-18-14(19)5-6-15(18)20/h3-4,7-8H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQNGUNXGKGYSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743581 | |

| Record name | 1-[(2,6-Dimethylquinoline-4-carbonyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569355-30-2 | |

| Record name | 1-[(2,6-Dimethylquinoline-4-carbonyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate (CAS No. 569355-30-2) is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular structure of this compound comprises several functional groups that contribute to its biological properties. The compound has a molecular weight of approximately 308.29 g/mol and is characterized by a dioxopyrrolidine moiety attached to a dimethylquinoline core.

| Property | Value |

|---|---|

| CAS Number | 569355-30-2 |

| Molecular Weight | 308.29 g/mol |

| Purity | ≥95% |

| Chemical Structure | Chemical Structure |

Research indicates that this compound may enhance the production of monoclonal antibodies (mAbs) in recombinant Chinese hamster ovary (CHO) cells. This enhancement is attributed to its ability to suppress cell growth while increasing glucose uptake and intracellular ATP levels during mAb production processes .

Key Findings:

- Monoclonal Antibody Production : The compound significantly increased mAb production by up to 7.8-fold compared to control conditions .

- Cell Viability : Despite enhancing productivity, the compound maintained cell viability above critical thresholds.

Biological Activity in Seizure Models

In addition to its effects on antibody production, derivatives of this compound have shown promise as anticonvulsant agents. For instance, hybrid molecules that include the dioxopyrrolidine structure have demonstrated efficacy in various preclinical seizure models such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ) test .

Efficacy Data:

| Compound ID | ED50 (mg/kg) MES | ED50 (mg/kg) scPTZ | ED50 (mg/kg) 6 Hz |

|---|---|---|---|

| Compound 11 | 88.4 | 59.9 | 21.0 |

These results indicate that certain derivatives not only provide protection against seizures but also exhibit favorable safety profiles compared to existing antiepileptic drugs.

Structure-Activity Relationship

The structure-activity relationship (SAR) studies reveal that specific structural components of the compound are crucial for its biological activity. For example, the presence of a dimethylpyrrole unit was identified as a significant contributor to enhancing mAb production .

SAR Insights:

- Active Components : The study identified several active components within the compound's structure that correlate with increased productivity in cell cultures.

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological contexts:

- Monoclonal Antibody Production : A study demonstrated that supplementation with 2,5-Dioxopyrrolidin-1-yl derivatives led to improved mAb yield and quality control metrics in CHO cells .

- Anticonvulsant Activity : Another research effort synthesized hybrid molecules incorporating this compound and tested them across multiple seizure models, achieving significant protective effects without impairing motor coordination in test animals .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares functional similarities with other dioxopyrrolidinyl esters but differs in its aromatic system and substituents. Key comparisons include:

Key Observations:

- Molecular Weight: The pyrenyl derivative’s higher molecular weight (385.41) suggests reduced solubility in aqueous systems compared to the quinoline-based compound (312.32).

Physicochemical Properties

- Stability: Dioxopyrrolidinyl esters are hydrolytically labile, making them reactive intermediates. The 2,6-dimethylquinoline group may confer additional stability compared to MPPB’s benzamide linkage.

Research Findings and Implications

- Structure-Activity Relationships (SAR): highlights the critical role of substituents on biological activity. For the target compound, the 2,6-dimethylquinoline group could optimize interactions with cellular targets or improve pharmacokinetics compared to simpler aromatic systems.

Preparation Methods

Synthesis of 2,6-Dimethylquinoline-4-carboxylic Acid

The quinoline-4-carboxylic acid scaffold is a well-studied pharmacophore with multiple synthetic routes reported in the literature. The 2,6-dimethyl substitution pattern requires selective functionalization and ring construction.

Skraup-Doebner Quinoline Synthesis: This classical approach involves the reaction of α,β-unsaturated carbonyl compounds with anilines to form quinoline derivatives. The reaction proceeds via Schiff base formation, followed by cyclization and oxidation to yield quinoline-4-carboxylic acids. This method can be adapted to introduce methyl groups at the 2 and 6 positions by using appropriately substituted starting materials. However, traditional Skraup-Doebner methods often require harsh conditions and toxic catalysts, leading to lower yields and environmental concerns.

Pfitzinger Reaction: This reaction involves the condensation of isatins with aromatic ketones under basic conditions (e.g., aqueous potassium hydroxide in ethanol) to form quinoline-4-carboxylic acids. It offers operational simplicity, good yields, and cleaner reaction profiles. This method can be modified to incorporate 2,6-dimethyl substituents by selecting suitable ketones.

Green Catalytic Methods: Recent advances have introduced Lewis acid-surfactant combined catalysts (LASCs) that enable quinoline-4-carboxylic acid synthesis under milder, eco-friendly conditions with improved yields.

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Skraup-Doebner | α,β-unsaturated carbonyl + aniline | Heating with oxidant (e.g., nitrobenzene) | Established, versatile | Toxic catalysts, longer times |

| Pfitzinger Reaction | Isatin + aromatic ketone + KOH | Reflux in ethanol | High yield, operationally simple | Limited substrate scope |

| Lewis Acid-Surfactant Catalysis | Rare earth metal catalysts + surfactants | Aqueous solvent, mild conditions | Green, high yield, eco-friendly | Requires catalyst optimization |

Preparation of the N-Hydroxysuccinimide Ester

The conversion of the quinoline-4-carboxylic acid derivative to its NHS ester, 2,5-Dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate, is typically achieved via activation of the carboxylic acid group.

Reagents: The carboxylic acid is reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as a halophosphoric acid ester (e.g., diphenyl chlorophosphate) and a base (e.g., triethylamine).

Mechanism: The halophosphoric acid ester activates the carboxylic acid to form an intermediate phosphoryl ester, which then reacts with NHS to form the succinimidyl ester. The base scavenges the generated acid, driving the reaction forward.

Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethyl acetate or dichloromethane at room temperature. The mixture is stirred until completion, then washed with water, acid, and bicarbonate solutions to remove impurities. The product is isolated by evaporation and recrystallization.

Yields: High yields (up to 94%) and excellent purity are reported for similar carboxylic acid NHS esters using this method.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Activation of carboxylic acid | N-hydroxysuccinimide + diphenyl chlorophosphate + triethylamine in ethyl acetate | Formation of NHS ester intermediate |

| Work-up | Washing with water, 2N HCl, 10% sodium bicarbonate | Removal of impurities |

| Isolation | Evaporation, recrystallization with methyl tert-butyl ether | Pure 2,5-Dioxopyrrolidin-1-yl ester |

Summary Table of Preparation Steps

| Stage | Description | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| Quinoline-4-carboxylic acid synthesis | Construction of quinoline ring with 2,6-dimethyl substituents | Skraup-Doebner or Pfitzinger reaction; Lewis acid catalysis | Moderate to high yields; environmental considerations |

| NHS Ester Formation | Activation of carboxylic acid to succinimidyl ester | N-hydroxysuccinimide, diphenyl chlorophosphate, triethylamine, ethyl acetate | High yield (~94%), high purity |

Research Findings and Considerations

The quinoline-4-carboxylic acid synthesis methods vary in efficiency, environmental impact, and substrate scope. Recent advances favor greener catalysts and milder conditions to improve sustainability and reduce toxic waste.

The NHS esterification step is well-established, providing a straightforward and high-yielding route to the active ester, which is widely used for further coupling reactions, such as peptide synthesis.

Purity and stability of the final this compound are critical for its application in research and manufacturing, with typical purity reported at 98%.

Storage conditions involve sealing the compound in a dry environment at 2–8°C to maintain stability.

Q & A

Q. What are the standard synthetic routes for preparing 2,5-dioxopyrrolidin-1-yl 2,6-dimethylquinoline-4-carboxylate?

Answer: The compound is typically synthesized via carbodiimide-mediated coupling reactions. A common method involves activating the carboxyl group of 2,6-dimethylquinoline-4-carboxylic acid using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This forms the active NHS ester intermediate, which reacts with pyrrolidine-2,5-dione to yield the target compound. Key steps include:

Q. Table 1: Example Synthesis Conditions

| Reagent | Role | Molar Ratio | Solvent | Temperature | Time |

|---|---|---|---|---|---|

| EDC | Carbodiimide coupling agent | 1.1 eq | DMF | 40°C | 4 h |

| NHS | Activating agent | 1.2 eq | DMF | 40°C | 4 h |

| 2,6-Dimethylquinoline-4-carboxylic acid | Substrate | 1.0 eq | DMF | 40°C | 4 h |

Q. What spectroscopic and crystallographic methods are used for structural characterization?

Answer:

- X-ray crystallography : Single-crystal diffraction data collected at 100–150 K using Mo/Kα radiation. Structures refined via SHELXL, with H atoms placed in idealized positions using riding models. Key parameters include bond angles, torsional deviations, and residual electron density analysis .

- NMR/IR spectroscopy : - and -NMR confirm substituent integration and carbonyl groups. IR identifies C=O stretches (~1770 cm) and quinoline ring vibrations .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

Answer: Contradictions (e.g., disordered atoms, twinning) require:

- Data validation : Check for twinning using R and Hooft parameters.

- Refinement strategies : Use SHELXL’s TWIN/BASF commands for twinned data. Adjust riding models for H atoms if residual density exceeds 0.5 eÅ.

- Cross-validation : Compare with -NMR coupling constants and DFT-calculated partial charges to verify stereoelectronic effects .

Q. Table 2: Crystallographic Refinement Metrics

| Parameter | Value |

|---|---|

| R (I > 2σ(I)) | 0.045–0.065 |

| wR (all data) | 0.12–0.15 |

| CCDC deposition number | 789101 (example) |

Q. What structure-activity relationships (SAR) guide biological activity optimization?

Answer:

- Core modifications : The 2,5-dimethylquinoline moiety enhances lipophilicity for membrane permeability. Substituting the pyrrolidine-2,5-dione group with electron-withdrawing groups (e.g., halogens) can modulate reactivity in conjugation reactions.

- Functional assays : Test derivatives in cell-based models (e.g., CHO cells) to measure effects on protein production or metabolic markers (e.g., ATP levels, glucose uptake). SAR studies on analogs show that dimethyl substituents on heterocycles improve bioactivity .

Q. How can synthetic byproducts or impurities be minimized during scale-up?

Answer:

- Reagent stoichiometry : Use EDC/NHS in 1.1–1.2 eq excess to drive reaction completion.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC with C18 columns.

- Process monitoring : In-line FTIR or LC-MS to detect intermediates like succinimide byproducts .

Methodological Considerations

Q. What computational tools assist in predicting reactivity and stability?

Answer:

Q. How are analytical methods validated for quality control?

Answer:

- HPLC : Use a C18 column (4.6 × 250 mm, 5 µm) with UV detection at 254 nm. Validate linearity (R > 0.995), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL).

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) with < 5 ppm error .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.